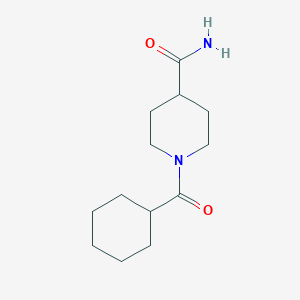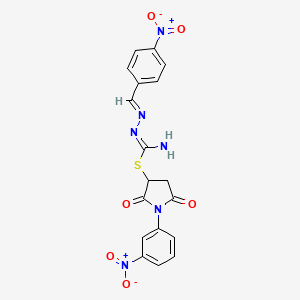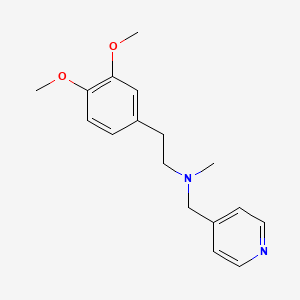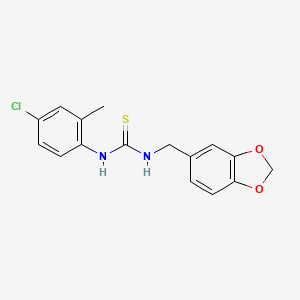
1-(cyclohexylcarbonyl)-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including nucleophilic substitution reactions and catalytic reductions. For example, the synthesis of cyclohexylamine derivatives has been achieved through procedures involving the replacement of functional groups and the use of specific reagents like phenylmagnesium bromide (Maddox, Godefroi, & Parcell, 1965). Such methods could be adapted for the synthesis of 1-(cyclohexylcarbonyl)-4-piperidinecarboxamide by altering the functional groups involved.
Molecular Structure Analysis
Conformational analysis and structural determination are crucial for understanding the chemical behavior of cyclohexyl-piperidine derivatives. X-ray crystallography and molecular mechanics have been used to study the structure and minimum-energy conformations of similar compounds, providing insights into their spatial arrangement and conformational flexibility (Plazzi, Bordi, Mor, Cozzini, & Domiano, 1997).
Chemical Reactions and Properties
Cyclohexyl-piperidine derivatives participate in various chemical reactions, including sequential substitution and ring cleavage, leading to the synthesis of diverse heterocyclic compounds. These reactions are characterized by regioselectivity and high atom-efficiency, demonstrating the compounds' reactivity and potential for derivative synthesis (Mamedov, Hafizova, Zamaletdinova, Rizvanov, Mirgorodskaya, Zakharova, Latypov, & Sinyashin, 2015).
Physical Properties Analysis
The physical properties, such as solubility and thermal stability, of related cyclohexyl-piperidine compounds have been studied. These properties are influenced by the structural characteristics and substituents of the compounds, affecting their practical applications and handling (Yang, Hsiao, & Yang, 1999).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of cyclohexyl-piperidine derivatives, are determined by their molecular structure and environmental conditions. Studies on related compounds reveal their potential in forming hydrogen-bonded structures and engaging in various chemical reactions, which could be analogous to the behavior of this compound (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Propiedades
IUPAC Name |
1-(cyclohexanecarbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c14-12(16)10-6-8-15(9-7-10)13(17)11-4-2-1-3-5-11/h10-11H,1-9H2,(H2,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXZLTYEMQUNTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CCC(CC2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(3-bromophenyl)-7-methylpyrazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B5723739.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylamide](/img/structure/B5723741.png)


![N-[5-(1-methyl-1-propen-1-yl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5723757.png)
![[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]methanol](/img/structure/B5723763.png)


![2-methoxy-4-[(4-methyl-1-piperazinyl)methyl]-6-nitrophenol](/img/structure/B5723798.png)
![N'-{[2-(4-methoxyphenyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5723806.png)



